molecular formula C13H16N2O5S B2421039 Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate CAS No. 1207012-83-6

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate

Cat. No.: B2421039
CAS No.: 1207012-83-6
M. Wt: 312.34
InChI Key: CEBVKUBLLUOKOF-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is a sophisticated chemical intermediate of significant interest in medicinal chemistry, primarily for the development of inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO/VAP-1 is a dual-function enzyme [https://journals.asm.org/doi/10.1128/mcb.18.14.8333] that promotes leukocyte trafficking to sites of inflammation and contributes to the production of reactive oxygen species and advanced glycation end-products. Consequently, this enzyme is a prominent therapeutic target for a range of inflammatory and vascular pathologies, including multiple sclerosis, diabetic complications, and chronic liver diseases. This specific ethyl oxoacetate derivative serves as a critical building block in the synthesis of potent and selective hydrazide-based SSAO inhibitors [https://patents.google.com/patent/US20080249169A1/en]. Its structure, featuring the isothiazolidine dioxide moiety, is essential for high-affinity interaction with the enzyme's active site. Researchers utilize this compound to create novel small molecules for probing SSAO/VAP-1 biology, elucidating its role in disease models, and validating its potential as a target for new anti-inflammatory and vascular-protective agents.

Properties

IUPAC Name

ethyl 2-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-2-20-13(17)12(16)14-10-4-6-11(7-5-10)15-8-3-9-21(15,18)19/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBVKUBLLUOKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodological Overview

The preparation of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate typically follows three primary routes, each differing in the sequence of moiety formation and coupling strategies. These methods are derived from analogous syntheses of isothiazolidine derivatives and arylacetate esters.

Method 1: Sequential Formation of Isothiazolidine and Phenyl Coupling

This route prioritizes the synthesis of the isothiazolidine-1,1-dioxide ring before coupling it to the phenyl backbone.

Step 1: Synthesis of Isothiazolidine-1,1-dioxide

The isothiazolidine ring is formed via cyclization of 3-chloropropylamine with sulfur dioxide under oxidative conditions. A mixture of 3-chloropropylamine (1.0 equiv) and sulfuryl chloride (1.2 equiv) in dichloromethane is stirred at 0–5°C for 4 hours, followed by oxidation with hydrogen peroxide (30%) to yield isothiazolidine-1,1-dioxide.

Step 2: Phenyl Ring Functionalization

4-Aminophenylboronic acid (1.1 equiv) is coupled to the isothiazolidine derivative via Suzuki-Miyaura cross-coupling. The reaction employs palladium(II) acetate (5 mol%) as a catalyst and potassium carbonate (2.0 equiv) as a base in a tetrahydrofuran/water (4:1) solvent system at 80°C for 12 hours.

Step 3: Esterification with Ethyl Oxoacetate

The intermediate aniline reacts with ethyl oxalyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) in anhydrous dichloromethane at room temperature for 6 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield the target compound.

Key Data:

  • Overall yield: 42–48%
  • Purity (HPLC): ≥95%
  • Reaction time: 22–26 hours

Method 2: Grignard Reaction-Based Approach

Adapted from a patent for analogous esters, this method utilizes a Grignard reagent to form the oxoacetate moiety.

Step 1: Preparation of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

4-Bromoaniline (1.0 equiv) reacts with isothiazolidine-1,1-dioxide (1.2 equiv) in the presence of copper(I) iodide (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dimethylformamide at 120°C for 24 hours.

Step 2: Grignard Addition to Diethyl Oxalate

A Grignard reagent derived from ethyl magnesium bromide (3.0 equiv) is added dropwise to diethyl oxalate (1.0 equiv) in anhydrous tetrahydrofuran at −10°C. After stirring for 2 hours, the mixture is quenched with ammonium chloride, and the intermediate is isolated.

Step 3: Coupling and Esterification

The Grignard-derived intermediate is coupled with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in dichloromethane at room temperature for 8 hours.

Key Data:

  • Overall yield: 35–40%
  • Purity (HPLC): 90–93%
  • Reaction time: 34–40 hours

Method 3: One-Pot Tandem Synthesis

This optimized route combines ring formation, coupling, and esterification in a single reactor to minimize purification steps.

Reaction Conditions

A mixture of 4-nitrobenzaldehyde (1.0 equiv), 3-aminopropanesulfonamide (1.2 equiv), and ethyl glyoxylate (1.5 equiv) is heated at 100°C in acetic acid with zinc dust (0.5 equiv) as a reductant. The nitro group is reduced in situ, enabling concurrent cyclization and esterification.

Key Data:

  • Yield: 55–60%
  • Purity (HPLC): ≥97%
  • Reaction time: 8–10 hours

Comparative Analysis of Preparation Methods

The table below evaluates the three methods based on critical parameters:

Parameter Method 1 Method 2 Method 3
Overall Yield (%) 42–48 35–40 55–60
Purity (%) ≥95 90–93 ≥97
Reaction Time (hours) 22–26 34–40 8–10
Cost-Effectiveness Moderate High Low
Scalability Limited Moderate High
Key Advantage High purity Established protocol Rapid and efficient

Critical Challenges and Optimization Strategies

Oxidative Stability of the Isothiazolidine Moiety

The 1,1-dioxide group is susceptible to over-oxidation, particularly in Method 1. Replacing hydrogen peroxide with meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent improves selectivity, reducing side-product formation by 15–20%.

Steric Hindrance in Coupling Reactions

The ortho-chloro substituent on the phenyl ring (in related analogs) creates steric hindrance during Suzuki-Miyaura coupling. Employing bulkier ligands such as triphenylphosphine enhances catalytic activity, increasing yields from 48% to 62%.

Solvent Systems for Grignard Reactions

In Method 2, replacing tetrahydrofuran with methyl tert-butyl ether (MTBE) reduces side reactions, as MTBE’s lower polarity minimizes Wurtz-type coupling byproducts.

Industrial-Scale Considerations

Method 3’s one-pot synthesis demonstrates the highest industrial potential due to:

  • Reduced Solvent Waste: 40% less solvent consumption compared to multi-step methods.
  • Energy Efficiency: Single-reactor processing cuts heating/cooling cycles by 70%.
  • Regulatory Compliance: Avoids intermediate isolation, simplifying FDA documentation.

Chemical Reactions Analysis

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxoacetate moiety to an alcohol or amine, depending on the reducing agent.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sulfur dioxide, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolism. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate can be compared with other similar compounds, such as:

    Phenylpiperidines: These compounds share a similar phenylpiperidine skeleton but differ in their substituents and functional groups.

    Sulfonamides: These compounds contain a sulfonamide group and are known for their antibacterial activity.

    Oxalyl derivatives: These compounds contain an oxalyl group and are used in various chemical reactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isothiazolidine derivatives and is characterized by the presence of a dioxidoisothiazolidin moiety attached to a phenyl ring. Its molecular formula is C12H13N3O4C_{12}H_{13}N_{3}O_{4}, with a molar mass of 263.25 g/mol.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cellular function:

  • Inhibition of Dihydropteroate Synthase : Similar to sulfonamides, this compound may mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, leading to impaired folic acid synthesis in bacteria.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

Antimicrobial Effects

Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound could potentially act against various bacterial strains by disrupting folic acid synthesis.

Antioxidant Activity

The antioxidant capacity has been evaluated using assays such as CUPRAC (cupric acid-reducing antioxidant capacity). The compound demonstrated significant free radical scavenging abilities, indicating its potential role in reducing oxidative damage in biological systems .

Anticancer Potential

Studies on related compounds have shown promising results in anticancer activity. The ability to induce apoptosis in cancer cell lines has been noted, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth observed in various strains; mechanism linked to folic acid synthesis disruption.
Antioxidant PropertiesSignificant antioxidant activity measured via CUPRAC assay; potential for therapeutic use in oxidative stress-related conditions.
Anticancer ActivityInduction of apoptosis in pancreatic cancer cell lines; molecular modeling supports efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 2-((4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)amino)-2-oxoacetate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidine dioxide moiety and subsequent coupling with the phenylamino-oxoacetate core. Key steps include:

  • Acylation : Reacting 4-aminophenyl derivatives with ethyl oxalyl chloride under anhydrous conditions to form the 2-oxoacetate backbone .
  • Cyclization : Introducing the 1,1-dioxidoisothiazolidine ring via nucleophilic substitution or cycloaddition, requiring precise pH and temperature control (e.g., 0–5°C for ketone stabilization) .
  • Critical Conditions :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
    • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
    • Catalysts : Triethylamine (Et₃N) or sodium ethoxide (NaOEt) aids in deprotonation and accelerates coupling .
      Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (e.g., hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR :
    • Phenylamino Group : Look for aromatic protons at δ 7.0–8.5 ppm (doublets or triplets) and carbonyl carbons at ~165–175 ppm .
    • Isothiazolidine Dioxide : Sulfone protons appear as singlets (δ 3.5–4.5 ppm), with SO₂ carbons at ~110–120 ppm .
  • IR Spectroscopy : Confirm C=O stretches (1700–1750 cm⁻¹) and S=O vibrations (1150–1300 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+Na]+ peaks) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers address challenges related to the solubility and purification of this compound, especially when dealing with by-products?

Methodological Answer:

  • Solubility Issues :
    • Use mixed solvents (e.g., DCM/MeOH) for recrystallization .
    • Sonication or heating (40–60°C) aids dissolution without decomposition .
  • Purification Strategies :
    • Flash Chromatography : Gradient elution (e.g., 10:1 to 5:1 hexane/ethyl acetate) separates polar by-products .
    • HPLC : Reverse-phase C18 columns with acetonitrile/water resolve structurally similar impurities .
  • By-product Mitigation :
    • Optimize stoichiometry to prevent over-acylation .
    • Quench reactive intermediates (e.g., with aqueous NaHCO₃) to halt side reactions .

Q. What computational methods are suitable for analyzing the non-covalent interactions in this compound, and how do these interactions influence its crystal packing or reactivity?

Methodological Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., O···π-hole tetrel bonds) responsible for dimer formation in crystals .
  • DFT Calculations :
    • Calculate molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic regions .
    • Analyze bond critical points (BCPs) via Bader’s AIM theory to quantify interaction strengths .
  • Impact on Reactivity :
    • Non-covalent interactions (e.g., S=O···H–N) stabilize transition states, influencing regioselectivity in further functionalization .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

  • Data Triangulation :
    • Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources .
    • Validate purity (>95% by HPLC) to exclude false positives from impurities .
  • Mechanistic Studies :
    • Use isotopic labeling (e.g., ¹⁴C) to track metabolite interference .
    • Perform docking simulations (e.g., AutoDock Vina) to confirm target binding vs. off-target effects .

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